1-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-5-amine
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Overview
Description
1-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring attached to a pyridine moiety, making it a valuable scaffold for various chemical and biological applications.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with enzymes such as ketoreductase (kred) and cytochrome p450 (cyp) . These enzymes play crucial roles in various biochemical reactions, including drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
It’s worth noting that related compounds can inhibit glycolysis by decreasing glucose uptake into cells, thereby blocking pathological angiogenesis .
Result of Action
Related compounds have been shown to decrease glucose uptake into cells and block pathological angiogenesis . This could potentially lead to the inhibition of cell proliferation and migration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-5-amine typically involves the reaction of 1-(pyridin-4-yl)ethan-1-one with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include heating the reaction mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
1-(pyridin-4-yl)ethan-1-one: A precursor in the synthesis of 1-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-5-amine.
4-cyanopyridine: Another pyridine derivative with similar chemical properties.
1-(pyridin-4-yl)propan-1-one: A compound with a similar pyridine moiety but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a pyrazole ring and a pyridine moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1-pyridin-4-ylethyl)pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8(9-2-5-12-6-3-9)14-10(11)4-7-13-14/h2-8H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBMCOGIKOWTTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N2C(=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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